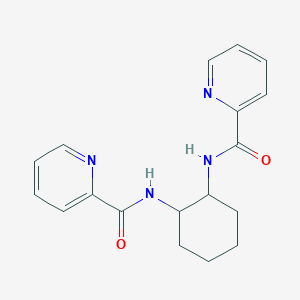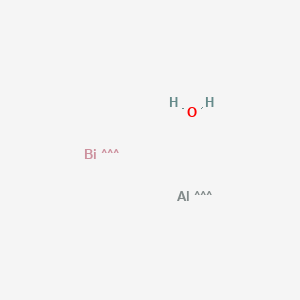
(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-propylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- is a complex organic compound with a unique structure that includes benzene, acetamide, and hydroxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzeneacetamide with benzoyl chloride in the presence of a base to form the benzoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the benzoyl group can yield benzyl alcohol derivatives .
Aplicaciones Científicas De Investigación
Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetamide, N-methyl-: Similar structure but lacks the hydroxyphenyl group.
Benzeneacetamide, 3-benzoyl-a-methyl-N-2-thiazolyl-: Contains a thiazole ring instead of the hydroxyphenyl group.
Uniqueness
Benzeneacetamide, 3-benzoyl-N-[2-(4-hydroxyphenyl)ethyl]-alpha-methyl-N-propyl-, (alphaS)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C27H29NO3 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(2S)-2-(3-benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-propylpropanamide |
InChI |
InChI=1S/C27H29NO3/c1-3-17-28(18-16-21-12-14-25(29)15-13-21)27(31)20(2)23-10-7-11-24(19-23)26(30)22-8-5-4-6-9-22/h4-15,19-20,29H,3,16-18H2,1-2H3/t20-/m0/s1 |
Clave InChI |
MGHIXPKFVULGHX-FQEVSTJZSA-N |
SMILES isomérico |
CCCN(CCC1=CC=C(C=C1)O)C(=O)[C@@H](C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CCCN(CCC1=CC=C(C=C1)O)C(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
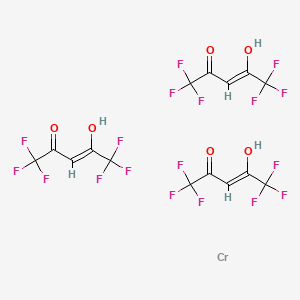

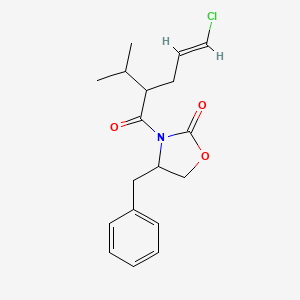
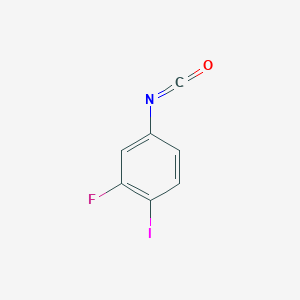
![Benzo[b]naphtho[1,2-d]furan, 5-bromo-](/img/structure/B12325385.png)


![Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
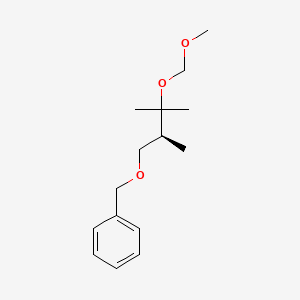

![disodium;2-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12325412.png)
